molecular formula C15H18N4O2 B3023187 N-cyclopropyl-3-{5-[(ethylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide CAS No. 1119452-62-8

N-cyclopropyl-3-{5-[(ethylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide

Cat. No.: B3023187
CAS No.: 1119452-62-8
M. Wt: 286.33 g/mol
InChI Key: ONIVOFKXFQCLFM-UHFFFAOYSA-N
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Description

N-cyclopropyl-3-{5-[(ethylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide (CAS: 1119452-62-8) is a benzamide derivative featuring a 1,2,4-oxadiazole core substituted with an ethylaminomethyl group and a cyclopropylamide moiety. Its molecular formula is C₁₅H₁₈N₄O₂, with a molecular weight of 286.33 g/mol .

The 1,2,4-oxadiazole ring is a key pharmacophore known for enhancing metabolic stability and binding affinity in medicinal chemistry. The ethylaminomethyl side chain may contribute to solubility and hydrogen-bonding interactions, while the cyclopropyl group could influence steric effects and conformational rigidity.

Properties

IUPAC Name

N-cyclopropyl-3-[5-(ethylaminomethyl)-1,2,4-oxadiazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-2-16-9-13-18-14(19-21-13)10-4-3-5-11(8-10)15(20)17-12-6-7-12/h3-5,8,12,16H,2,6-7,9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONIVOFKXFQCLFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=NC(=NO1)C2=CC(=CC=C2)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401154105
Record name N-Cyclopropyl-3-[5-[(ethylamino)methyl]-1,2,4-oxadiazol-3-yl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401154105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119452-62-8
Record name N-Cyclopropyl-3-[5-[(ethylamino)methyl]-1,2,4-oxadiazol-3-yl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119452-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Cyclopropyl-3-[5-[(ethylamino)methyl]-1,2,4-oxadiazol-3-yl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401154105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-3-{5-[(ethylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting an appropriate nitrile with hydroxylamine to form an amidoxime, which is then cyclized to form the oxadiazole ring.

    Attachment of the benzamide group: The oxadiazole intermediate is then reacted with a benzoyl chloride derivative to form the benzamide.

    Introduction of the cyclopropyl group:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-3-{5-[(ethylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the oxadiazole ring or other functional groups.

    Substitution: The compound can participate in substitution reactions, particularly at the benzamide or oxadiazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could lead to amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

N-cyclopropyl-3-{5-[(ethylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide has shown potential as a therapeutic agent due to its unique structural features. The oxadiazole moiety is known for its biological activity, which includes antimicrobial and anticancer properties.

Case Studies:

  • Anticancer Activity : Research has indicated that compounds containing the oxadiazole ring can inhibit tumor cell proliferation. In vitro studies demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer drug .
  • Antimicrobial Properties : Studies have also reported the antimicrobial efficacy of oxadiazole derivatives. This compound was tested against several bacterial strains and showed promising results, indicating its potential application in treating bacterial infections .

Pharmacological Research

Pharmacological studies have focused on the compound's mechanism of action and its interaction with biological targets.

Key Insights:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in cancer progression. The interaction with these enzymes could lead to the development of targeted therapies that minimize side effects associated with traditional chemotherapy .
  • Neuroprotective Effects : Some research has indicated that derivatives of this compound might possess neuroprotective properties, making them candidates for further investigation in the treatment of neurodegenerative diseases .

Material Science

Beyond medicinal applications, this compound is being explored for its properties in material science.

Applications:

  • Polymer Chemistry : The compound can be used as a building block in the synthesis of polymers with specific mechanical and thermal properties. Its unique structure allows for the development of materials with enhanced performance characteristics .

Table: Summary of Applications

Application AreaSpecific Use CasesResearch Findings
Medicinal ChemistryAnticancer and antimicrobial agentInhibition of tumor cell proliferation; effective against bacterial strains
Pharmacological ResearchEnzyme inhibition; potential neuroprotective effectsInteraction with cancer-related enzymes; neuroprotection studies ongoing
Material ScienceBuilding block for advanced polymersDevelopment of materials with enhanced properties

Mechanism of Action

The mechanism of action of N-cyclopropyl-3-{5-[(ethylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Structural and Functional Variations

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula MW (g/mol) Key Substituents Biological Activity/Applications References
Target Compound : N-cyclopropyl-3-{5-[(ethylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide C₁₅H₁₈N₄O₂ 286.33 Ethylaminomethyl, cyclopropylamide Stimulant (unspecified applications)
(R)-N-(1-((4-fluorobenzyl)(methyl)amino)propan-2-yl)-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzamide C₂₁H₂₂F₃N₅O₂ 419.16 Trifluoromethyl, fluorobenzyl Class IIa HDAC inhibitor; radiolabeled for imaging/therapy
N-[[4-(4-phenyl-1,3-thiazol-2-yl)oxan-4-yl]methyl]-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide C₂₅H₂₁F₃N₄O₃S 514.52 Trifluoromethyl, thiazole, tetrahydropyran Not specified (structural complexity suggests kinase/HDAC targeting)
N-{[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]methyl}benzamide C₁₁H₁₀ClN₃O₂ 251.67 Chloromethyl Potential reactive intermediate for derivatization
2-[[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-benzamide C₁₉H₂₀N₆O₄S 428.47 Methyloxadiazole, nitrophenyl, thioether Anticancer, antiviral (patented)

Key Observations

Substituent Effects on Bioactivity :

  • Trifluoromethyl Groups : The compound in incorporates a trifluoromethyl group, which enhances lipophilicity and metabolic stability. This modification is critical for its role as a high-affinity HDAC inhibitor and suitability for radiolabeling (e.g., [¹⁸F]-NT160) .
  • Chloromethyl Reactivity : The chloromethyl analog () serves as a versatile intermediate for further functionalization, though its smaller size (MW 251.67) may limit target engagement compared to bulkier derivatives .

Structural Complexity and Binding :

  • The thiazole- and tetrahydropyran-containing analog () demonstrates how heterocyclic expansion (MW 514.52) can improve binding specificity, likely through π-π stacking and hydrophobic interactions. Such features are advantageous in kinase or epigenetic targets .

Pharmacokinetic Considerations: The target compound’s lower molecular weight (286.33) may favor oral bioavailability compared to larger analogs like the HDAC inhibitor (MW 419.16).

Electronic and Steric Effects :

  • Nitrophenyl and thioether substituents () introduce electron-withdrawing effects and flexibility, respectively, which could modulate enzyme inhibition (e.g., platelet aggregation or viral replication) .

Biological Activity

N-cyclopropyl-3-{5-[(ethylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide (CAS Number: 1119452-62-8) is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₅H₁₈N₄O₂
  • Molecular Weight : 286.34 g/mol
  • Structure : The compound features a cyclopropyl group attached to a benzamide moiety, with an oxadiazole ring contributing to its biological activity.

1. Antimicrobial Activity

Research indicates that compounds containing oxadiazole rings exhibit notable antimicrobial properties. For instance, studies have shown that related oxadiazole derivatives possess significant antibacterial activity against various Gram-positive and Gram-negative bacteria. Although specific data on this compound is limited, the structural similarity suggests potential efficacy in this area .

2. Anticancer Potential

The compound's structural components suggest possible interactions with cancer-related pathways. Compounds with similar structures have demonstrated cytotoxic effects in various cancer cell lines. For example, benzamide derivatives have been evaluated for their ability to inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AA431 (epidermoid carcinoma)<10Apoptosis induction
Compound BJurkat (T-cell leukemia)<5Cell cycle arrest

3. Neuropharmacological Effects

The benzamide structure is often associated with neuroleptic activity. In studies of related compounds, some derivatives have shown promise in modulating neurotransmitter systems, particularly dopamine pathways. This suggests that this compound could potentially exhibit similar neuropharmacological effects .

The biological activity of this compound can be attributed to several key mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with oxadiazole moieties often act as enzyme inhibitors, affecting pathways critical for microbial survival and cancer cell proliferation.
  • Receptor Modulation : The compound may interact with specific receptors involved in neurotransmission and cell signaling.
  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.

Case Study 1: Anticancer Activity

In a study evaluating a series of benzamide derivatives for anticancer activity, one compound demonstrated an IC50 value significantly lower than standard chemotherapeutic agents. This supports the hypothesis that modifications to the benzamide structure can enhance anticancer properties .

Case Study 2: Antimicrobial Screening

A screening of various oxadiazole derivatives revealed that certain modifications led to enhanced antibacterial activity against resistant strains of bacteria. This suggests that this compound could be further explored for its antimicrobial potential .

Q & A

Q. What synthetic strategies are effective for constructing the 1,2,4-oxadiazole core in this compound?

The 1,2,4-oxadiazole ring is typically synthesized via cycloaddition between amidoximes and activated nitriles. For example:

  • Amidoxime Activation : Reacting a nitrile precursor with hydroxylamine forms an amidoxime intermediate, which undergoes cyclization under acidic or oxidative conditions (e.g., TBHP-mediated oxidation) to yield the oxadiazole ring .
  • Optimization : Temperature control (e.g., reflux in methanol) and catalyst selection (e.g., I₂/TBHP systems) are critical to minimize side reactions, particularly for the ethylamino-methyl substituent .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms connectivity of the benzamide, cyclopropyl, and oxadiazole moieties.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion matching theoretical mass) .
  • High-Performance Liquid Chromatography (HPLC) : Ensures ≥95% purity, especially critical for biological assays .

Q. What solubility and formulation approaches are recommended for in vitro assays?

  • Solvent Selection : Use DMSO for stock solutions (≤10 mM), followed by dilution in aqueous buffers (e.g., PBS with ≤0.1% Tween-20) to maintain solubility .
  • Stability Testing : Monitor compound stability under assay conditions (e.g., 37°C, pH 7.4) via LC-MS to detect degradation products .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the ethylamino-methyl group?

  • Analog Synthesis : Prepare derivatives with variations (e.g., alkyl chain elongation, substitution with pyrrolidine) and test biological activity.
  • Biological Assays : Compare potency in kinase inhibition or receptor binding assays, as demonstrated for DDR1 inhibitors .
  • Computational Modeling : Molecular docking against target proteins (e.g., GPCRs) identifies hydrogen-bonding interactions involving the ethylamino group .

Q. What crystallographic techniques resolve tautomeric or stereochemical ambiguities?

  • Single-Crystal X-ray Diffraction : Using SHELXL for refinement, determine solid-state conformation and tautomerism of the oxadiazole ring .
  • Variable-Temperature NMR : Track dynamic equilibria in solution (e.g., deuterated DMSO vs. CDCl₃) to compare with crystallographic data .

Q. How can metabolic instability of the oxadiazole ring be addressed in vivo?

  • Bioisosteric Replacement : Substitute oxadiazole with thiadiazole or triazole rings to enhance metabolic resistance while retaining target affinity .
  • Pharmacokinetic Profiling : Conduct rodent studies with LC-MS metabolite identification to guide structural modifications, as applied to antidiabetic oxadiazole agonists .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclopropyl-3-{5-[(ethylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide
Reactant of Route 2
Reactant of Route 2
N-cyclopropyl-3-{5-[(ethylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide

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